molecular formula C8H17NO3 B13496811 Methyl O-isobutyl-L-serinate

Methyl O-isobutyl-L-serinate

Cat. No.: B13496811
M. Wt: 175.23 g/mol
InChI Key: HWUGAXPBGUWGTK-ZETCQYMHSA-N
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Description

Methyl O-isobutyl-L-serinate is a chemical compound with the molecular formula C8H17NO3 It is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl O-isobutyl-L-serinate can be synthesized through esterification reactions involving L-serine and isobutyl alcohol. The reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like methanol or ethanol to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl O-isobutyl-L-serinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Methyl O-isobutyl-L-serinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl O-isobutyl-L-serinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the isobutyl group, which imparts distinct chemical and physical properties. These characteristics make it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate

InChI

InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1

InChI Key

HWUGAXPBGUWGTK-ZETCQYMHSA-N

Isomeric SMILES

CC(C)COC[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)COCC(C(=O)OC)N

Origin of Product

United States

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